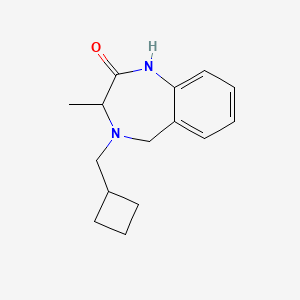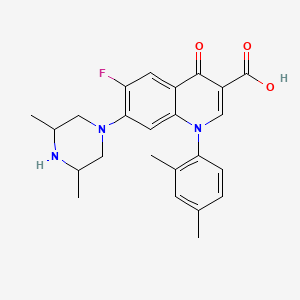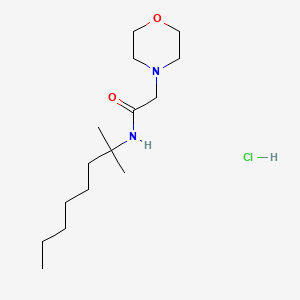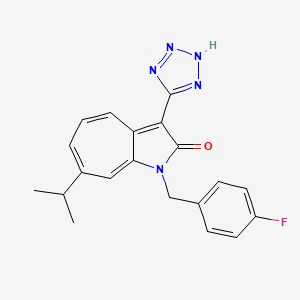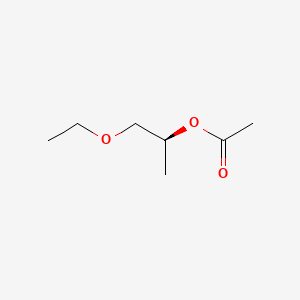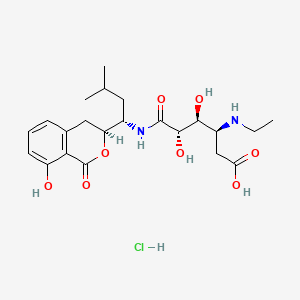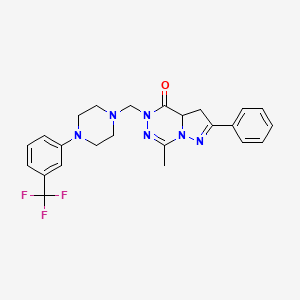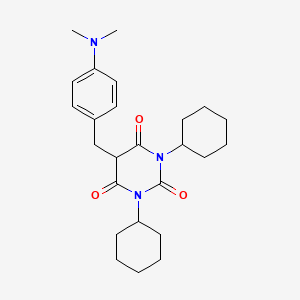
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-((4-(dimethylamino)phenyl)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-((4-(dimethylamino)phenyl)methyl)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the pyrimidinetrione family, characterized by a pyrimidine ring with three keto groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-((4-(dimethylamino)phenyl)methyl)- typically involves multi-step organic reactions. One common method includes the condensation of barbituric acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Solvent extraction, crystallization, and purification techniques are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-((4-(dimethylamino)phenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Aplicaciones Científicas De Investigación
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-((4-(dimethylamino)phenyl)methyl)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-((4-(dimethylamino)phenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of
Propiedades
Número CAS |
121246-56-8 |
|---|---|
Fórmula molecular |
C25H35N3O3 |
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C25H35N3O3/c1-26(2)19-15-13-18(14-16-19)17-22-23(29)27(20-9-5-3-6-10-20)25(31)28(24(22)30)21-11-7-4-8-12-21/h13-16,20-22H,3-12,17H2,1-2H3 |
Clave InChI |
YZJGYZJSYDEHTP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CC2C(=O)N(C(=O)N(C2=O)C3CCCCC3)C4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



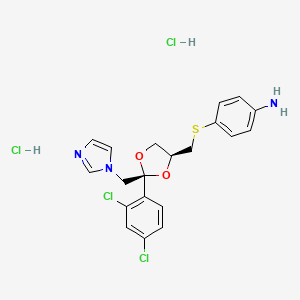
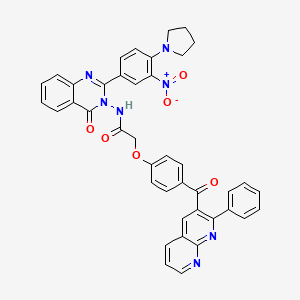
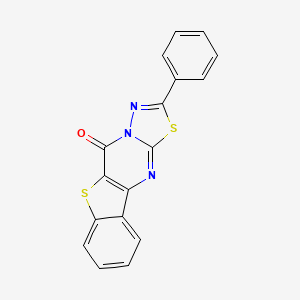

![methanesulfonic acid;1-(4-methylphenyl)-3-[4-[4-[6-(trifluoromethyl)-1-benzothiophen-3-yl]piperazin-1-yl]butyl]urea](/img/structure/B15187027.png)

